5-bromo-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide
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Overview
Description
5-bromo-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a fluorine atom, a nitro group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide typically involves a multi-step process. One common method starts with the bromination of 2-methoxybenzoic acid to introduce the bromine atom. This is followed by the nitration of 4-fluoroaniline to introduce the nitro group. The final step involves the coupling of the brominated 2-methoxybenzoic acid with the nitrated 4-fluoroaniline under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and nitration steps, and automated systems for the coupling reaction to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents in place of the bromine atom.
Reduction: Formation of 5-bromo-N-(4-fluoro-3-aminophenyl)-2-methoxybenzamide.
Oxidation: Formation of 5-bromo-N-(4-fluoro-3-nitrophenyl)-2-hydroxybenzamide.
Scientific Research Applications
5-bromo-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine and fluorine atoms may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-fluoro-3-nitrophenyl)-1-naphthamide
- 5-bromo-N-(4-fluoro-3-nitrophenyl)-2-furamide
- 5-bromo-N-(4-fluoro-3-nitrophenyl)-4-methyl-2-thiophenecarboxamide
Uniqueness
5-bromo-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and nitro groups also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
5-bromo-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O4/c1-22-13-5-2-8(15)6-10(13)14(19)17-9-3-4-11(16)12(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGHXRYMPZWVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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